Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
The compound ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate (hereafter referred to as the target compound) is a benzofuran derivative with a molecular formula of C₁₉H₁₈BrFO₅ (molecular weight: 397.23 g/mol). Its structure includes a benzofuran core substituted with a bromine atom at position 6, a 2-methyl group at position 2, and a complex ethoxy chain at position 5 containing a 2-fluorophenoxy moiety.
Properties
IUPAC Name |
ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFO5/c1-3-24-20(23)19-12(2)27-17-11-14(21)18(10-13(17)19)26-9-8-25-16-7-5-4-6-15(16)22/h4-7,10-11H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTHETRXTQUIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCCOC3=CC=CC=C3F)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzofuran derivative, followed by the introduction of the ethoxy and fluorophenoxy groups through nucleophilic substitution reactions. The final step usually involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The target compound differs from analogs in substituent composition, halogen placement, and ester groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Analysis of Substituent Effects
Halogen Placement: The 2-fluorophenoxy group in the target compound provides moderate electron-withdrawing effects and steric hindrance compared to 4-fluorophenyl () or chlorophenyl analogs (). Chlorine’s larger size and higher lipophilicity enhance membrane permeability but may increase toxicity . The bromine at position 6 is conserved across all analogs, likely essential for electronic stabilization or binding interactions.
Ester and Ether Chains :
- The ethoxy chain in the target compound offers flexibility (8 rotatable bonds) compared to rigid cinnamyloxy groups (7 rotatable bonds, ) or shorter benzyloxy substituents (6 rotatable bonds, ). Increased flexibility may improve binding to dynamic protein pockets.
- Ketone-containing substituents () introduce polarity, reducing logP (e.g., 4.8 for the methoxyphenyl-ketoethoxy analog) compared to purely hydrophobic chains.
Aromatic vs. The target compound’s 2-methyl group balances steric effects and metabolic stability.
Pharmacokinetic and Physicochemical Implications
- Lipophilicity : The target compound’s XLogP3 (~5.2) suggests moderate lipophilicity, ideal for balancing membrane permeability and solubility. Chlorophenyl analogs (XLogP3 >6) may suffer from poor aqueous solubility .
- Hydrogen Bonding: The 2-fluorophenoxyethoxy chain provides two hydrogen-bond acceptors (oxygen atoms), enhancing target interactions compared to cinnamyloxy (one oxygen) .
- Metabolic Stability : Ethyl esters (target compound) are generally more resistant to hydrolysis than methyl esters (), improving oral bioavailability.
Biological Activity
Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran core, a bromo substituent, and an ether linkage. Its molecular formula is C₁₈H₁₈BrFNO₃, with a molecular weight of approximately 396.24 g/mol. The presence of the fluorophenoxy group is significant as it may enhance the compound's lipophilicity and biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzyme Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which could contribute to its protective effects against oxidative stress-related diseases.
- Anticancer Activity : Some studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Models : A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The most sensitive cell line exhibited an IC50 value of approximately 15 µM, indicating promising anticancer potential.
- Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, suggesting its role as an antioxidant. This was measured using DCFDA assays, which indicated a reduction of ROS by up to 60% compared to untreated controls.
- Enzyme Interaction Studies : Further investigations into enzyme inhibition revealed that this compound could inhibit the activity of specific kinases involved in cancer progression. The compound was found to exhibit selectivity towards certain targets over others, which may be beneficial for minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
